molecular formula C15H20N2O3 B2815366 2-ethoxy-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]acetamide CAS No. 954626-80-3

2-ethoxy-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]acetamide

Cat. No.: B2815366
CAS No.: 954626-80-3
M. Wt: 276.336
InChI Key: OLYYYOMQIFLNND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-ethoxy-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]acetamide is a novel compound with potential implications in various fields of research, including pharmaceuticals and biotechnology. This compound is characterized by its unique structure, which includes a pyrrolidine ring, an ethoxy group, and an acetamide moiety.

Preparation Methods

The synthesis of 2-ethoxy-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]acetamide involves several steps. One common method includes the transformation of itaconic acid into 1-methyl and 1-phenyl substituted 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxylic acids, followed by parallel amidation with a series of aliphatic amines . The reaction conditions typically involve the use of solvents like 1,4-dioxane and catalysts such as triethylamine under reflux .

Chemical Reactions Analysis

2-ethoxy-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include dichloromethane, lutidine, and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate . Major products formed from these reactions include phenoxy acids and various substituted pyrimidine carboxamides .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used to create libraries of novel synthetic analogues for medicinal chemistry . In biology and medicine, it is explored for its potential as a bioactive molecule with target selectivity . In the industry, it is used in the development of new pharmaceuticals and biotechnological applications.

Mechanism of Action

The mechanism of action of 2-ethoxy-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The pyrrolidine ring in its structure allows for efficient exploration of the pharmacophore space due to its sp3-hybridization and increased three-dimensional coverage . This interaction can lead to different biological profiles depending on the stereochemistry of the molecule .

Comparison with Similar Compounds

2-ethoxy-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]acetamide can be compared with other similar compounds such as pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones . These compounds share the pyrrolidine ring structure but differ in their functional groups and biological activities. The unique combination of the ethoxy group and acetamide moiety in this compound sets it apart from these similar compounds .

Properties

IUPAC Name

2-ethoxy-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3/c1-2-20-11-14(18)16-9-12-8-15(19)17(10-12)13-6-4-3-5-7-13/h3-7,12H,2,8-11H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLYYYOMQIFLNND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)NCC1CC(=O)N(C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.